2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0979157
InChI:
InChI=1S/C17H18N6OS/c1-11-9-12(2)23-16(18-11)19-17(22-23)25-10-15(24)21-20-13(3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,24)/b20-13+
SMILES:
CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=C(C)C3=CC=CC=C3)C
Molecular Formula:
C17H18N6OS
Molecular Weight:
354.4 g/mol
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(1-phenylethylidene)acetohydrazide
CAS No.:
Cat. No.: VC0979157
Molecular Formula: C17H18N6OS
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6OS |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
| Standard InChI | InChI=1S/C17H18N6OS/c1-11-9-12(2)23-16(18-11)19-17(22-23)25-10-15(24)21-20-13(3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,24)/b20-13+ |
| Standard InChI Key | RVGOYHAGDRPTRB-DEDYPNTBSA-N |
| Isomeric SMILES | CC1=CC(=NC2=NC(=NN12)SCC(=O)N/N=C(\C)/C3=CC=CC=C3)C |
| SMILES | CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=C(C)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=C(C)C3=CC=CC=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator